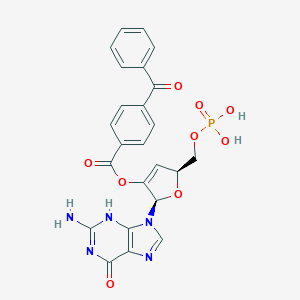
Bbcgmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bbcgmp, also known as this compound, is a useful research compound. Its molecular formula is C24H20N5O9P and its molecular weight is 553.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Cardiovascular Research:
BB-cGMP has been extensively studied for its vasodilatory effects. It acts as a second messenger in the nitric oxide signaling pathway, leading to relaxation of smooth muscle and vasodilation. This property is being explored for therapeutic applications in conditions such as hypertension and heart failure. Studies indicate that topical application of solutions containing BB-cGMP can significantly reduce intraocular pressure, suggesting potential uses in treating glaucoma .
Neuropharmacology:
Research has shown that BB-cGMP is involved in neurotransmission and synaptic plasticity. Its role as a signaling molecule in the brain has implications for understanding neurodegenerative diseases and developing treatments for conditions such as Alzheimer's disease. The modulation of BB-cGMP levels could influence cognitive functions and memory .
Biochemical Assays
BB-cGMP is utilized in various biochemical assays to quantify enzyme activities. For example, it serves as a substrate for guanylate cyclases, which catalyze the conversion of GTP to cGMP. This reaction is essential for studying enzyme kinetics and mechanisms in cellular signaling pathways.
Cancer Research
Recent studies have highlighted the potential of BB-cGMP in cancer therapy. It has been observed that cyclic GMP levels can influence cell proliferation and apoptosis in cancer cells. By modulating these pathways, BB-cGMP may enhance the efficacy of certain chemotherapeutic agents or serve as a standalone treatment option .
Molecular Biology Applications
In molecular biology, BB-cGMP is employed as a tool for studying gene expression and regulation. It can act as a signaling molecule that influences transcription factors and gene promoters, thereby affecting the expression of various genes involved in growth and differentiation .
Biotechnology Innovations
BB-cGMP's properties are being harnessed in biotechnological applications, particularly in the development of biosensors and diagnostic tools. Its ability to interact with specific proteins makes it a valuable component in designing assays for detecting various biological molecules.
Case Study 1: Cardiovascular Effects
A study conducted by Peter J. Stein demonstrated that BB-cGMP significantly reduces intraocular pressure in normotensive eyes, indicating its potential use in treating ocular hypertension . This finding underscores the importance of cyclic nucleotides in regulating vascular tone.
Case Study 2: Cancer Cell Apoptosis
Research investigating the effects of BB-cGMP on MCF-7 breast cancer cells revealed that elevated levels of this compound led to increased apoptosis rates. The study suggests that targeting the cGMP pathway could be an effective strategy for enhancing cancer treatment outcomes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Cardiovascular Research | Vasodilation and blood pressure regulation | Reduces intraocular pressure; potential glaucoma treatment |
| Neuropharmacology | Involvement in neurotransmission | Possible implications for Alzheimer's treatment |
| Cancer Research | Modulation of cell proliferation and apoptosis | Enhances efficacy of chemotherapeutics |
| Molecular Biology | Influence on gene expression | Affects transcription factors and gene promoters |
| Biotechnology | Development of biosensors and diagnostics | Valuable tool for detecting biological molecules |
Properties
CAS No. |
137154-74-6 |
|---|---|
Molecular Formula |
C24H20N5O9P |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate |
InChI |
InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1 |
InChI Key |
XOZMFXGWTIFWGN-KSFYIVLOSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
Synonyms |
2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















